8-Chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine
Overview
Description
8-Chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C14H6Cl3F3N2 and its molecular weight is 365.6 g/mol. The purity is usually 95%.
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Biological Activity
8-Chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine is a synthetic compound with significant potential in pharmaceutical applications, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and pharmacokinetic properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H8Cl3F3N2
- Molecular Weight : 292.68 g/mol
The presence of multiple chlorine and trifluoromethyl groups contributes to its unique biological profile.
Research indicates that this compound exhibits activity through several mechanisms:
- Inhibition of Kinase Activity : It has been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell growth and survival. The IC50 values for various isoforms of PI3K have been reported as follows:
- Antimicrobial Activity : The compound demonstrates antimicrobial properties against various bacterial strains. For example, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Biological Activity Data
Biological Activity | Target Pathway | IC50 (μM) |
---|---|---|
PI3Kδ | Cell signaling | 3.1 |
PI3Kβ | Cell signaling | 650 |
S. aureus | Antimicrobial | 15.67 |
E. coli | Antimicrobial | 24.6 |
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer effects of the compound on human cancer cell lines revealed that it induces apoptosis via caspase activation and inhibits tumor proliferation in vitro . The compound's ability to target multiple pathways makes it a candidate for combination therapies.
Case Study 2: Antimicrobial Resistance
In another study, the compound was tested against strains exhibiting resistance to standard treatments. It demonstrated significant activity against resistant Staphylococcus aureus strains, suggesting its potential role in overcoming antimicrobial resistance .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed through various studies:
- Absorption : High oral bioavailability due to favorable solubility parameters.
- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its pharmacological effects.
- Excretion : Predominantly excreted via renal pathways.
Properties
IUPAC Name |
8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl3F3N2/c15-8-2-1-3-9(16)12(8)13-21-5-11-10(17)4-7(6-22(11)13)14(18,19)20/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCCWSCXXDQUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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